2-(3-Methoxyphenyl)butanoic acid

Overview

Description

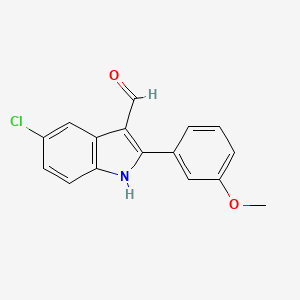

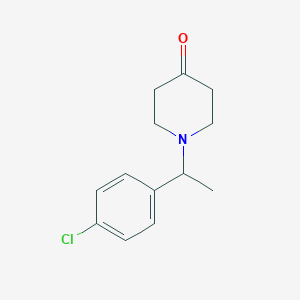

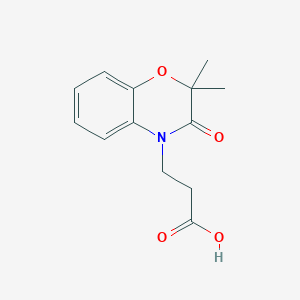

2-(3-Methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) . This indicates the presence of a methoxyphenyl group attached to a butanoic acid molecule .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 48-50 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Processes

Organic Synthesis

A process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed, involving the demethylation of 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).

Corrosion Inhibition

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Process Improvement

A one-pot multi-step process involving multifunctional base–acid-metal catalysts was developed for synthesizing various chemicals, including 4-(4-methoxyphenyl)-2-butanone (Climent et al., 2010).

Continuous Flow Synthesis

Continuous flow strategies were evaluated for the generation of 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone, for use in pharmaceuticals and flavorings (Viviano et al., 2011).

Biomedical Research and Applications

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl moieties demonstrated significant antimicrobial and antifungal activities (Mickevičienė et al., 2015).

Sortase A Inhibitors

A new class of sortase A transpeptidase inhibitors, including 3-oxo-2-(2-(3,4dichlorophenyl)hydrazinylidene)butanoic acid, showed potential for tackling Gram-positive pathogens (Maggio et al., 2016).

Metabolites from Endophytic Fungi

Metabolites such as 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, isolated from the endophytic fungus Nodulisporium sp., exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).

Methionine Precursor Effects

DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor, was shown to protect intestinal epithelial barrier function and improve poultry nutrition (Martín-Venegas et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLQSXQMKPXWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furoicacid,5-[(isopropylthio)methyl]-](/img/structure/B7843201.png)

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)

![3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7843239.png)